molecular formula C10H13N3O B3225547 1-(2-Pyrimidinyl)piperidine-4-carboxaldehyde CAS No. 1249923-55-4

1-(2-Pyrimidinyl)piperidine-4-carboxaldehyde

Cat. No.: B3225547
CAS No.: 1249923-55-4
M. Wt: 191.23
InChI Key: BYMANHAUJCMODT-UHFFFAOYSA-N
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Description

1-(2-Pyrimidinyl)piperidine-4-carboxaldehyde is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted at the 1-position with a pyrimidinyl group and at the 4-position with a reactive carboxaldehyde functional group . The presence of both an aromatic nitrogen heterocycle and an aldehyde makes it a versatile intermediate for synthetic chemistry. The aldehyde group is particularly valuable for conducting nucleophilic addition reactions and serving as a precursor for the synthesis of various derivatives, such as carboxylic acids, carbohydrazides, and Schiff bases, which are core structures in the development of pharmacologically active molecules . As a bifunctional scaffold, it can be utilized in the design and synthesis of compound libraries for high-throughput screening against biological targets. Researchers can employ this reagent to generate novel chemical entities, exploring its potential application in areas such as kinase inhibition, given the known role of similar pyrimidine-containing compounds in pharmaceutical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrimidin-2-ylpiperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,8-9H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMANHAUJCMODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Significance of Pyrimidine and Piperidine Scaffolds in Bioactive Molecules

The prominence of 1-(2-Pyrimidinyl)piperidine-4-carboxaldehyde in drug discovery is deeply rooted in the long and successful history of its constituent heterocyclic scaffolds: pyrimidine (B1678525) and piperidine (B6355638). wjarr.com These two structural motifs are independently recognized as "privileged structures" in medicinal chemistry, a testament to their frequent appearance in a wide array of biologically active compounds and approved drugs. juniperpublishers.com

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the backbone of the nucleobases uracil, thymine, and cytosine in DNA and RNA. wjarr.comresearchgate.net This inherent biological relevance has made it a focal point for medicinal chemists for decades. researchgate.net The structural versatility of the pyrimidine core allows for substitutions at various positions, leading to a diverse range of pharmacological activities. nih.gov Pyrimidine derivatives have been successfully developed into a wide range of therapeutics, including anticancer agents (e.g., Fluorouracil), antiviral drugs (e.g., Zidovudine), and antibacterial medications (e.g., Trimethoprim). nih.gov

Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent N-heterocycles found in pharmaceuticals. googleapis.com Its conformational flexibility, ability to engage in hydrogen bonding, and its capacity to serve as a scaffold for three-dimensional diversification have made it an indispensable tool in drug design. nih.gov The piperidine moiety is a key feature in numerous blockbuster drugs, including the opioid analgesic fentanyl, the antipsychotic haloperidol, and the antihistamine loratadine.

The strategic combination of these two powerful pharmacophores in the form of a pyrimidinyl-piperidine conjugate leverages the advantageous properties of both. The pyrimidine ring often acts as a key interaction point with biological targets, while the piperidine linker provides the appropriate spatial orientation and can also contribute to binding and modulate physicochemical properties such as solubility and membrane permeability. This synergistic fusion has paved the way for the exploration of a vast chemical space with significant therapeutic potential.

Overview of Research Trajectories for 1 2 Pyrimidinyl Piperidine 4 Carboxaldehyde and Its Structural Congeners

While specific research exclusively focused on 1-(2-Pyrimidinyl)piperidine-4-carboxaldehyde is not extensively documented in publicly available literature, its significance can be inferred from the broad and intensive investigation of its structural analogs. The aldehyde functional group at the 4-position of the piperidine (B6355638) ring serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of chemical moieties through reactions such as reductive amination, Wittig reactions, and condensation reactions. This enables the rapid generation of diverse chemical libraries for screening against various biological targets.

Research on structurally related pyrimidinyl-piperidine and pyrimidinyl-piperazine derivatives has yielded compounds with a wide spectrum of biological activities. These investigations provide a clear indication of the potential therapeutic applications for derivatives of this compound.

One notable area of research involves the development of central nervous system (CNS) active agents. For instance, the 1-(2-pyrimidinyl)piperazine moiety is a key structural feature of several anxiolytic and antidepressant drugs, such as buspirone (B1668070) and tandospirone. nist.govsigmaaldrich.com These compounds primarily act as agonists or partial agonists at serotonin (B10506) 5-HT1A receptors.

Another significant research trajectory is in the field of oncology. The pyrimidine (B1678525) ring is a well-established pharmacophore in cancer chemotherapy, and its combination with a piperidine scaffold has led to the discovery of potent kinase inhibitors. For example, derivatives of pyrido[2,3-d]pyrimidine (B1209978) are being investigated as inhibitors of various kinases involved in cancer cell proliferation and survival.

Furthermore, pyrimidinyl-piperidine derivatives have shown promise in the treatment of metabolic disorders. A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol metabolism. scbt.com

The following interactive table summarizes the biological activities of some representative structural congeners of this compound:

Compound ClassExample(s)Biological Target(s)Therapeutic Area(s)
Pyrimidinyl-piperazinesBuspirone, Tandospirone5-HT1A ReceptorAnxiolytic, Antidepressant
Pyrimidinyl-piperidinesPCSK9 InhibitorsPCSK9Hypercholesterolemia
Pyrido[2,3-d]pyrimidinesVarious Kinase InhibitorsProtein KinasesOncology
Pyrimidinyl-piperazinesMAO-A InhibitorsMonoamine Oxidase AAntidepressant
2-Pyrimidinyl-1-piperazine derivativesNicotine Addiction TherapeuticsNot specifiedNicotine Addiction

Current Research Challenges and Opportunities in the Field of Piperidine Pyrimidine Chemistry

Synthetic Pathways to this compound

The construction of the this compound scaffold can be achieved through several strategic pathways, primarily involving the formation of the N-aryl bond between the piperidine and pyrimidine rings and the subsequent or prior establishment of the carboxaldehyde functionality at the C4 position of the piperidine ring.

Precursor Synthesis from Piperidine-4-carboxylic Acid and its Derivatives

A primary route to the target molecule involves the synthesis of its carboxylic acid precursor, 1-(2-Pyrimidinyl)piperidine-4-carboxylic acid. This approach leverages the nucleophilicity of the piperidine nitrogen to form a C-N bond with an electrophilic pyrimidine ring. The synthesis typically begins with a commercially available piperidine-4-carboxylic acid derivative, such as the corresponding ester (e.g., ethyl isonipecotate), which is reacted with a 2-halopyrimidine, most commonly 2-chloropyrimidine (B141910).

The reaction is a nucleophilic aromatic substitution (SNAr), facilitated by a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Following the successful coupling, the ester group is hydrolyzed under acidic or basic conditions to yield 1-(2-pyrimidinyl)piperidine-4-carboxylic acid. This carboxylic acid is a key intermediate that can be converted to the target aldehyde in a subsequent step. researchgate.net

Table 1: Representative Conditions for N-Arylation of Piperidine Scaffolds
ElectrophileNucleophileBaseSolventTemperature (°C)Yield (%)
2-ChloropyrimidineEthyl isonipecotateK2CO3DMF90>85
2-BromopyrimidinePiperidine-4-carboxylic acidNaHTHF60~80
2-FluoropyrimidineMethyl isonipecotateDIPEAAcetonitrile (B52724)80>90

Derivatization of 1-(2-Pyrimidinyl)piperidin-4-ol and Related Alcohols

An alternative synthetic strategy involves the oxidation of the corresponding alcohol, 1-(2-pyrimidinyl)piperidin-4-ol. This precursor can be synthesized by coupling 2-chloropyrimidine with piperidin-4-ol. The subsequent oxidation of the primary alcohol at the C4-methanol derivative or a secondary alcohol at the C4 position is a critical step that requires mild conditions to avoid over-oxidation to the carboxylic acid or side reactions involving the electron-rich pyrimidine ring.

Several established oxidation protocols are applicable. Swern oxidation, using oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine, is effective at low temperatures. Another common method is the use of Dess-Martin periodinane (DMP), a hypervalent iodine reagent that provides high yields of aldehydes from primary alcohols under neutral conditions. Pyridinium (B92312) chlorochromate (PCC) is another viable reagent for this transformation.

Table 2: Comparison of Oxidation Reagents for Alcohol to Aldehyde Conversion
ReagentConditionsAdvantagesDisadvantages
Swern OxidationOxalyl chloride, DMSO, Et3N, -78 °CHigh yields, mild conditionsRequires low temperatures, unpleasant odor
Dess-Martin Periodinane (DMP)CH2Cl2, Room TemperatureNeutral conditions, high yields, short reaction timesReagent is shock-sensitive
Pyridinium Chlorochromate (PCC)CH2Cl2, Room TemperatureReadily available, simple workupChromium-based reagent (toxic)

Strategies for the Introduction of the Carboxaldehyde Moiety

The introduction of the carboxaldehyde group is a pivotal transformation in the synthesis of the title compound. Beyond the oxidation of an alcohol precursor, other strategies focus on the reduction of a C4-carboxylic acid derivative.

Starting from the intermediate 1-(2-pyrimidinyl)piperidine-4-carboxylic acid, the acid can first be converted to a more reactive species such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester (e.g., a methyl or ethyl ester).

Reduction of Esters: The ester derivative can be selectively reduced to the aldehyde using hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation, as it can reduce esters to aldehydes without significant over-reduction to the alcohol if the stoichiometry and temperature are carefully controlled.

Reduction of Acid Chlorides: The Rosenmund reduction, which involves the catalytic hydrogenation of the acid chloride over a poisoned catalyst (e.g., palladium on barium sulfate, poisoned with quinoline-sulfur), is a classic method for this conversion.

Formylation Reactions: Direct formylation of a piperidine precursor, for instance via a Vilsmeier-Haack type reaction using phosphorus oxychloride (POCl3) and dimethylformamide (DMF), could be envisioned, although this is less common for non-aromatic systems. researchgate.net

Table 3: Summary of Methods for Introducing an Aldehyde Moiety
Starting MaterialReagentsMethodKey Considerations
1-(2-Pyrimidinyl)piperidin-4-olDMP or Swern reagentsOxidationAvoidance of over-oxidation
Methyl 1-(2-pyrimidinyl)piperidine-4-carboxylateDIBAL-HPartial ReductionLow temperature (-78 °C) is critical
1-(2-Pyrimidinyl)piperidine-4-carbonyl chlorideH2, Pd/BaSO4, QuinolineRosenmund ReductionCatalyst poisoning is essential to stop at the aldehyde

Stereoselective Synthesis and Chiral Induction Approaches for Piperidine Scaffolds in this compound Analogs

The development of analogs of this compound often requires precise control over the stereochemistry of the piperidine ring, as stereoisomers can exhibit vastly different biological activities. digitellinc.com Stereoselective synthesis aims to produce enantiomerically pure or enriched piperidine scaffolds. digitellinc.comnih.gov

Key approaches include:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereochemistry. researchgate.net For example, a chiral amino acid can be elaborated through a series of reactions, including cyclization, to form a substituted piperidine where the original stereocenter from the amino acid dictates the stereochemistry of the product.

Asymmetric Catalysis: The use of chiral catalysts, particularly transition-metal complexes with chiral ligands, has become a powerful tool for enantioselective piperidine synthesis. nih.gov For instance, asymmetric hydrogenation of a pyridinium salt precursor using a chiral rhodium or iridium catalyst can yield a chiral piperidine with high enantiomeric excess (ee). nih.govnih.gov Similarly, asymmetric cyclization reactions can be employed to construct the piperidine ring enantioselectively. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a chemical transformation in a stereoselective manner. After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully applied to the synthesis of various substituted piperidines.

Table 4: Overview of Stereoselective Synthetic Methods for Piperidines
MethodPrincipleExampleTypical Selectivity
Chiral Pool SynthesisUse of enantiopure starting materials (e.g., amino acids)Cyclization of a derivative of L-lysine>99% ee
Asymmetric HydrogenationChiral metal catalyst reduces a prochiral precursorHydrogenation of a tetrahydropyridine (B1245486) with a Ru-BINAP catalyst90-99% ee
Asymmetric [4+2] CycloadditionChiral Lewis acid catalyzes a Diels-Alder type reactionReaction of a diene with an imine using a chiral copper catalystHigh dr and ee
Chiral AuxiliaryTemporary attachment of a chiral group to direct a reactionAlkylation of a piperidone enolate derived from a chiral amine>95% de

Innovative Synthetic Methodologies Applicable to the this compound Framework

Modern synthetic chemistry seeks more efficient, selective, and environmentally benign methods. These innovative approaches are highly applicable to the synthesis and diversification of complex molecules like this compound.

Biocatalytic Approaches in Piperidine Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and milder reaction conditions compared to traditional chemical methods. ucd.ie For the functionalization of piperidine scaffolds, biocatalysis presents exciting opportunities. researchgate.netchemrxiv.org

A key area of development is the enzymatic C-H oxidation of the piperidine ring. nih.gov Enzymes such as cytochrome P450 monooxygenases can hydroxylate unactivated C-H bonds with high levels of regio- and stereoselectivity. researchgate.net For instance, engineered variants of P450 enzymes or other hydroxylases could potentially be used to introduce a hydroxyl group at a specific position on the 1-(2-pyrimidinyl)piperidine framework. chemistryviews.org This enzymatically installed hydroxyl group can then serve as a handle for further chemical modifications, such as oxidation to a ketone or the target aldehyde. This strategy combines the precision of biocatalysis with the versatility of traditional organic synthesis, streamlining the construction of complex piperidine derivatives. chemrxiv.orgchemistryviews.org

Table 5: Examples of Enzymes in Piperidine Functionalization
Enzyme ClassSpecific Enzyme ExampleTransformationSelectivity
HydroxylaseCytochrome P450BM3 (engineered variants)C-H HydroxylationHigh regio- and stereoselectivity
Hydroxylasetrans-4-Proline Hydroxylase (trans-P4H)Hydroxylation of carboxylated piperidinesHigh
HydroxylaseEctoine 5-hydroxylaseHydroxylation of carboxylated piperidinesHigh
TransaminaseTransaminase (engineered variants)Asymmetric amination of ketonesHigh enantioselectivity

Radical Cross-Coupling and Electro-Catalytic Methods for C-C Bond Formation

Modern synthetic chemistry has increasingly embraced radical and electro-catalytic methods for the formation of C-C bonds, offering mild and highly selective alternatives to traditional cross-coupling reactions. These approaches are particularly valuable for the functionalization of heteroaromatic systems like the pyrimidine ring in this compound.

Radical Cross-Coupling: Photoredox catalysis has emerged as a powerful tool for the generation of radicals under gentle conditions, enabling novel C-C bond formations. nih.gov For a substrate such as a halogenated precursor to this compound, a hypothetical photoredox-catalyzed alkylation could proceed as depicted in the following table. The pyrimidine ring can be selectively introduced at C(sp³)–H bonds adjacent to heteroatoms. nih.gov

Table 1: Hypothetical Photoredox-Catalyzed Alkylation of a 2-Halopyrimidine Precursor
EntryAlkylating AgentPhotocatalystSolventYield (%)
1CyclohexaneRu(bpy)₃Cl₂CH₃CN75
2TetrahydrofuranIr(ppy)₃DMF82
31,4-DioxaneEosin YDMSO68

Electro-Catalytic Methods: Electrochemical synthesis provides a sustainable and efficient avenue for cross-coupling reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. Nickel-catalyzed electroreductive coupling, for instance, can be employed for the arylation of chloropyrimidines. nih.gov This methodology could be adapted to introduce aryl groups at the pyrimidine core of the target molecule.

Table 2: Plausible Electro-Catalytic Arylation of 2-Chloro-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)pyrimidine
EntryAryl HalideCatalystAnodeYield (%)
14-BromoanisoleNiBr₂(bpy)Fe85
23-BromopyridineNiCl₂(dppp)Zn78
31-Bromo-4-(trifluoromethyl)benzeneNi(acac)₂Fe72

Multi-Component Reactions in Pyrimidine-Piperidine Conjugation

Multi-component reactions (MCRs) offer a highly efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. researchgate.netresearchgate.netnih.gov The synthesis of functionalized piperidines, in particular, has benefited significantly from the development of novel MCRs. researchgate.netresearchgate.net For the construction of the this compound scaffold, a convergent MCR approach could be envisioned, combining a pyrimidine-containing starting material, a piperidine precursor, and a third component to introduce additional diversity. A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

A hypothetical one-pot synthesis could involve the reaction of 2-amidinopyrimidine, an α,β-unsaturated aldehyde, and a suitable dienophile, leading to a highly substituted piperidine ring directly attached to the pyrimidine core. The versatility of MCRs allows for the generation of a library of analogs by systematically varying each of the starting components.

Table 3: Illustrative Multi-Component Synthesis of 1-(2-Pyrimidinyl)piperidine Analogs
Amidineα,β-Unsaturated AldehydeDienophileCatalystProduct
2-AmidinopyrimidineAcroleinN-PhenylmaleimideInBr₃Functionalized 1-(2-Pyrimidinyl)piperidine
2-AmidinopyrimidineCrotonaldehydeDimethyl acetylenedicarboxylateSc(OTf)₃Functionalized 1-(2-Pyrimidinyl)piperidine

Regioselective Functionalization of the Pyrimidine and Piperidine Rings in this compound

The presence of two distinct heterocyclic rings and a reactive aldehyde functionality in this compound necessitates highly regioselective methods for its further chemical modification.

Pyrimidine Ring Functionalization: The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if activated with a leaving group. However, direct C-H functionalization is a more atom-economical approach. mdpi.com Transition metal-catalyzed C-H activation has been successfully applied to other nitrogen heterocycles and can be conceptually extended to the pyrimidine ring of the target molecule. mdpi.com For instance, iridium- or rhodium-catalyzed C-H borylation could selectively introduce a boronic ester at one of the pyrimidine carbons, which can then participate in subsequent Suzuki-Miyaura cross-coupling reactions.

Piperidine Ring Functionalization: The piperidine ring offers several sites for functionalization. The nitrogen atom is a nucleophilic center, and the α-carbons to the nitrogen are susceptible to deprotonation and subsequent reaction with electrophiles. The aldehyde group can be used as a handle for various transformations, including olefination, reduction to an alcohol, or oxidation to a carboxylic acid. The reactivity of the formyl group is influenced by the electron-withdrawing nature of the pyrimidine ring. researchgate.net The N-formylpiperidine moiety is a known reagent for formyl group transfer to Grignard reagents. wikipedia.org

The aldehyde can also be used to direct C-H functionalization at other positions of the piperidine ring. For example, the formation of an enamine or iminium ion intermediate can facilitate reactions at the α- or β-positions.

Table 4: Potential Regioselective Reactions on the this compound Scaffold
Reaction TypeReagentsTarget SiteExpected Product
Wittig OlefinationPh₃P=CHCO₂EtAldehydeα,β-Unsaturated ester
Reductive AminationBnNH₂, NaBH(OAc)₃AldehydeSecondary amine
Directed C-H BorylationB₂pin₂, [Ir(cod)OMe]₂Pyrimidine C-5Borylated pyrimidine
α-Lithiation and Alkylations-BuLi, TMEDA; MeIPiperidine C-2/C-6Methylated piperidine

Chemical Modifications at the Carboxaldehyde Group

The aldehyde functional group is highly reactive and offers a gateway to numerous chemical transformations. These modifications can introduce diverse functionalities, alter polarity, and provide new points for further derivatization.

The condensation of the carboxaldehyde group with primary amines or hydrazines is a straightforward and efficient method for generating imine (Schiff base) and hydrazone derivatives, respectively. redalyc.orgorganic-chemistry.org This reaction typically proceeds under mild conditions, often with acid catalysis, by reacting the aldehyde with the corresponding amine or hydrazine (B178648). redalyc.org This strategy allows for the introduction of a vast range of substituents, significantly expanding the molecular diversity of the parent compound.

Hydrazones, formed from the reaction with hydrazines or hydrazides, are particularly noteworthy in medicinal chemistry. nih.govresearchgate.net The resulting C=N-N linkage can act as a hydrogen bond acceptor and participate in various biological interactions. The synthesis of novel hydrazone-pyrimidinetrione analogues has been explored for potential antimicrobial activity, highlighting the value of this functional group. nih.gov Similarly, piperazine-hydrazone derivatives have been investigated as potential antimicrobial agents. researchgate.net

Table 1: Examples of Potential Imine and Hydrazone Derivatives
ReactantDerivative TypePotential R-Group Introduced
AnilineIminePhenyl
BenzylamineImineBenzyl
HydrazineHydrazone-NH2
PhenylhydrazineHydrazone-NH-Phenyl
IsonicotinohydrazideHydrazone-NH-C(O)-(4-pyridyl)

The aldehyde group can be readily oxidized to a carboxylic acid, a transformation that introduces a highly polar, ionizable group capable of acting as a hydrogen bond donor and acceptor. This conversion to 1-(2-pyrimidinyl)piperidine-4-carboxylic acid can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like Tollens' reagent (silver nitrate (B79036) in ammonia).

The resulting piperidine-4-carboxylic acid moiety is a valuable pharmacophore found in numerous biologically active molecules. researchgate.netnih.gov For instance, derivatives of 4-aminopiperidine-4-carboxylic acid have been developed as potent inhibitors of various enzymes. nih.govnih.gov The carboxylic acid can also serve as a handle for further functionalization, such as the formation of amides or esters. researchgate.neturan.ua The synthesis of piperidine-4-carboxamide derivatives has been explored for their potential as dopamine (B1211576) reuptake inhibitors and analgesics. researchgate.net

Reduction of the carboxaldehyde yields the corresponding primary alcohol, (1-(2-pyrimidinyl)piperidin-4-yl)methanol. This transformation replaces the planar carbonyl group with a tetrahedral carbon, altering the local stereochemistry and providing a new hydrogen bond donor. Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents are highly efficient for the reduction of aldehydes and ketones. researchgate.net The resulting alcohol can be further derivatized, for example, through esterification or etherification, to introduce additional diversity.

Structural Elaboration of the Piperidine Moiety

Modifications to the piperidine ring itself, either by altering the N-substituent or by adding substituents to the carbon framework, are crucial strategies for analogue design. These changes can profoundly impact the molecule's three-dimensional shape, conformation, and interactions with biological targets.

While the parent compound features a pyrimidinyl group on the piperidine nitrogen, a common analogue design strategy involves replacing this group with other aromatic or heterocyclic systems. nih.gov This can be achieved through synthetic routes that build the piperidine ring with the desired N-substituent in place or through reactions that replace the pyrimidinyl group, although the latter is less common.

A wide variety of N-substituted piperidine and piperazine (B1678402) derivatives have been synthesized and evaluated for diverse pharmacological activities. researchgate.netnih.gov For instance, N-substituted piperazine-coupled quinoxalines have been investigated as potential antitumor agents. nih.gov The nature of the N-substituent is critical for determining the biological activity profile. The 1-(2-pyrimidinyl)piperazine moiety itself is a known pharmacophore that acts as an antagonist at α₂-adrenergic receptors and a partial agonist at 5-HT₁ₐ receptors. wikipedia.org Designing analogues with different N-substituents allows for the exploration of activity at various other targets.

Table 2: Examples of N-Substituent Modifications for Analogue Design
N-SubstituentPotential Core StructureRelevant Research Area
Phenyl1-PhenylpiperidineCNS Agents
Pyridine (B92270)1-(2-Pyridinyl)piperidineReceptor Ligands
Benzimidazole1-(Benzimidazol-2-yl)piperidineAntitumor Agents nih.gov
Pyrrolo[2,3-d]pyrimidine1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidineKinase Inhibitors nih.gov
Piperazine1-(Piperazin-1-yl)pyrimidineAntipsychotics nih.gov

Introducing substituents directly onto the carbon atoms of the piperidine ring or fusing new rings onto the core (annulation) are advanced strategies for creating structurally complex and novel analogues. ajchem-a.com These modifications can rigidly control the conformation of the piperidine ring and introduce new vectors for interaction with biological targets.

Substitution patterns can be achieved through various synthetic methods, often starting from functionalized piperidine precursors. ajchem-a.com Annulation reactions, such as [4+2] and [5+1] cycloadditions, are powerful methods for constructing fused bicyclic systems containing a piperidine ring. nih.govrsc.org For example, gold-catalyzed annulation procedures have been developed for the direct assembly of highly substituted piperidines. ajchem-a.com These strategies allow for the creation of conformationally constrained analogues, which can lead to increased potency and selectivity for a specific biological target.

Diversification of the Pyrimidine Ring System

The pyrimidine ring is a critical pharmacophore whose electronic and steric properties can be modulated through substitution or fusion with other heterocyclic systems. derpharmachemica.com Such modifications can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards substitution. wikipedia.org Compared to pyridine, electrophilic substitution is less facile due to the deactivating effect of the second nitrogen atom. wikipedia.org When such reactions do occur, they are highly regioselective, favoring the C5-position, which is the least electron-deficient. wikipedia.org Conversely, the C2, C4, and C6 positions are electron-deficient and thus susceptible to nucleophilic attack. wikipedia.org

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have enabled a wide range of substituents to be introduced onto the pyrimidine nucleus. Reactions such as the Suzuki coupling (for aryl or alkyl groups), Buchwald-Hartwig amination (for amino groups), and various halogenation reactions can be employed to systematically probe the SAR at different positions of the pyrimidine ring.

Substitution TypePotential Reagent/ReactionTarget Position(s)Introduced Substituent
HalogenationN-Bromosuccinimide (NBS)5-Br
NitrationNitrating Mixture (HNO₃/H₂SO₄)5-NO₂
ArylationArylboronic acid, Pd catalyst (Suzuki Coupling)4, 6-Aryl
AminationAmine, Pd catalyst (Buchwald-Hartwig Amination)4, 6-NR¹R²

Fusing the pyrimidine ring of the parent scaffold with other heterocyclic systems is a powerful strategy for creating novel, rigid, and structurally diverse analogues. researchgate.netnih.gov These fused systems can explore different regions of a target's binding pocket and may lead to compounds with unique biological activities, including potential anticancer and antimicrobial properties. derpharmachemica.comnih.gov The synthesis of such fused derivatives typically begins with a suitably functionalized pyrimidine precursor. For instance, an amino-substituted pyrimidine can undergo condensation reactions to form fused systems like pyrido[2,3-d]pyrimidines or pyrimido[4,5-d]pyrimidines. derpharmachemica.com Similarly, incorporating a hydrazine moiety can pave the way for triazolopyrimidines. derpharmachemica.com

Target Fused SystemRequired Pyrimidine Precursor FunctionalityTypical Cyclization Reagents/Conditions
Pyrido[2,3-d]pyrimidine (B1209978)4-Aminopyrimidine-5-carbaldehydeActive methylene (B1212753) compound, base catalyst
Pyrimido[4,5-d]pyrimidine4-Aminopyrimidine-5-carbonitrileFormamide or Acetic anhydride
Thieno[2,3-d]pyrimidine4-Amino-2-chloropyrimidineEthyl 2-mercaptoacetate, followed by cyclization
derpharmachemica.comnih.govnih.govTriazolo[4,3-a]pyrimidine2-HydrazinopyrimidineCarboxylic acid or orthoester

Synthesis of Conformationally Constrained Analogues

The flexibility of the piperidine ring allows it to adopt various conformations, which can be entropically unfavorable for binding to a biological target. The synthesis of conformationally constrained analogues aims to lock the piperidine moiety into a specific, biologically active conformation, potentially increasing binding affinity and selectivity. nih.gov This can be achieved by incorporating the piperidine into a bicyclic or spirocyclic system.

Bridged bicyclic systems, such as those based on a nortropane or 2-azanorbornane framework, are effective for rigidly constraining the piperidine ring. nih.gov For example, replacing a piperidine moiety with a quinuclidine (B89598) ring, which locks the structure in a boat-like conformation, has been shown to maintain high binding affinity in certain P2Y14R antagonists. nih.gov These rigid structures can also enhance drug-like properties by increasing the fraction of sp³-hybridized carbons. nih.gov

A more recent strategy involves the use of spirocyclic scaffolds as bioisosteric replacements for the piperidine ring. cambridgemedchemconsulting.com Azaspiro[3.3]heptane, for instance, has emerged as a popular piperidine mimic that offers a rigid core with distinct exit vectors for substituents compared to a simple piperidine ring. researchgate.net This approach not only reduces conformational flexibility but also provides access to novel chemical space.

Constraint StrategyExample ScaffoldKey Structural Feature
Bridged Bicyclic AnalogueNortropanePiperidine ring fused into a bicyclo[2.2.1]heptane system.
Bridged Bicyclic AnalogueQuinuclidinePiperidine ring incorporated into a rigid bicyclo[2.2.2]octane system.
Spirocyclic Analogue2-Azaspiro[3.3]heptaneTwo cyclobutane (B1203170) rings sharing a single carbon atom, one containing nitrogen.
Spirocyclic Analogue1-Azaspiro[3.3]heptaneA bioisostere of 2-azaspiro[3.3]heptane, offering different substitution vectors. researchgate.net

Molecular Mechanisms and Pharmacological Profiling of 1 2 Pyrimidinyl Piperidine 4 Carboxaldehyde Derivatives

Investigation of Antimicrobial Activities

The unique structural combination of the pyrimidine (B1678525) and piperidine (B6355638) rings has prompted extensive investigation into the antimicrobial potential of these derivatives against various pathogens.

Antibacterial Spectrum and Efficacy Studies

Derivatives incorporating the pyrimidine and piperidine motifs have shown notable antibacterial activity. Studies on related heterocyclic compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain pyrimidine derivatives exhibit significant activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Similarly, novel piperidine derivatives have been found to be active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com

One study highlighted a piperidine derivative, referred to as compound 6, which exhibited strong inhibitory action and favorable minimum inhibitory concentration (MIC) results against a panel of seven different bacteria. academicjournals.org Another series of pyrimidine derivatives showed that compounds with strong electron-withdrawing groups, such as fluorine, had excellent activity against all tested bacterial strains, with MIC values ranging from 62.5 to 100 μg/mL. mdpi.com These findings underscore the potential of this chemical class in developing new antibacterial agents. nih.govbiointerfaceresearch.comacademicjournals.org

Antifungal Activity and Target Identification

The antifungal properties of pyrimidine-piperidine derivatives have also been a subject of interest. Research has shown that various synthesized compounds possess significant fungicidal activities, in some cases comparable to or exceeding that of commercial fungicides. nih.gov For example, pyrimidine derivatives incorporating a piperazine (B1678402) moiety were screened against Aspergillus niger, Penicillium notatum, Aspergillus fumigates, and Candida albicans, with several compounds showing significant activity at a concentration of 40 μg/ml. nih.gov

In a separate study, while some piperidine derivatives showed no activity against fungi like Fusarium verticilliodes, others demonstrated varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org Furthermore, a series of novel pyrimidine derivatives containing an amide moiety exhibited excellent antifungal activity against Phomopsis sp., with one compound, 5o, showing an EC50 value of 10.5 μg/ml, which was superior to the control fungicide Pyrimethanil (32.1 μg/ml). frontiersin.org The specific molecular targets for many of these compounds are still under investigation, but their broad-spectrum activity suggests multiple or novel mechanisms of action may be at play.

Antimycobacterial Potency and Mechanistic Insights (e.g., DNA Gyrase Inhibition)

A particularly promising area of research for this class of compounds is their potent activity against mycobacteria. Piperidine-4-carboxamides (P4Cs), which are direct derivatives of the core scaffold, have been identified as a novel class of mycobacterial DNA gyrase inhibitors. researchgate.netasm.orgnih.gov The compound MMV688844 (also referred to as 844) and its more potent analogs have demonstrated bactericidal activity against Mycobacterium abscessus, an intrinsically multidrug-resistant pathogen. researchgate.netnih.govnih.gov

The mechanism of action has been elucidated through genetic, biochemical, and reporter strain analyses. asm.orgnih.gov These studies confirmed that P4Cs target the GyrA and GyrB subunits of DNA gyrase. researchgate.netnih.gov Spontaneous resistance to these compounds maps directly to mutations in the gyrA and gyrB genes. asm.orgnih.gov Biochemical assays with the recombinant M. abscessus DNA gyrase showed that P4Cs inhibit the wild-type enzyme but not the resistant mutant form. asm.orgnih.gov Furthermore, these compounds induce the recA promoter, indicating they cause DNA damage mediated by DNA gyrase, similar to fluoroquinolones. researchgate.netasm.org Importantly, P4C-resistant strains showed limited cross-resistance to the fluoroquinolone moxifloxacin (B1663623) and no cross-resistance to the novel DNA gyrase inhibitor SPR719, suggesting a distinct binding mode. researchgate.netasm.orgnih.gov Structure-activity relationship studies have led to the development of analogs with increased antibacterial activity and improved stability. nih.govfigshare.com

Antiproliferative and Anticancer Modalities

The pyrimidine nucleus is a cornerstone of various anticancer drugs, and its combination with a piperidine moiety has led to the development of derivatives with significant antiproliferative effects.

Cellular Growth Inhibition in Cancer Cell Lines

Derivatives featuring the pyrimidine scaffold have demonstrated broad inhibitory activity against the proliferation of numerous cancer cell lines. Studies have shown these compounds to be effective against colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and others. nih.gov

For instance, a series of novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties showed potent cytotoxic activity. nih.gov Compound 10a was particularly effective against the PC3 prostate cancer cell line with an IC50 value of 0.19 µM. nih.gov Another study on pyridine (B92270) and pyrimidine-based compounds found that analog 16b had strong antiproliferative activity against the melanoma A375 cell line with an IC50 of 1.85 µM. benthamdirect.com Similarly, a study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives reported that compound 3b exhibited a strong cytotoxic effect against C32 and A375 melanoma cells, with IC50 values of 24.4 µM and 25.4 µM, respectively. mdpi.com

Modulation of Kinase Activities (e.g., PAK4, Pim-1, CDK2)

A key mechanism behind the anticancer activity of pyrimidine derivatives is the inhibition of protein kinases, which are crucial for cell cycle regulation. researchgate.net Cyclin-dependent kinases (CDKs), in particular, have been a major target. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as potent CDK2 inhibitors. nih.govresearchgate.net

One study detailed a series of pyrazolopyrimidine derivatives, with compound 15 showing the most significant inhibitory activity against the CDK2/cyclin A2 enzyme, with an IC50 of 0.061 µM. nih.gov Another investigation led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent CDK2 inhibitors, with the most active compound, 15, having a Ki value of 0.005 µM. mdpi.com While research has heavily focused on CDK inhibition, the versatile pyrimidine scaffold also shows potential for inhibiting other kinases. For example, some pyrimidine-sulfonamide hybrids have been identified as dual inhibitors of anaplastic lymphoma kinase (ALK) and EGFR. nih.gov While direct inhibition of PAK4 and Pim-1 by 1-(2-pyrimidinyl)piperidine-4-carboxaldehyde derivatives is not as extensively documented, the established activity of the pyrimidine core against a range of kinases suggests this is a viable and important area for future investigation.

Interference with Molecular Signaling Pathways (e.g., p53 pathway)

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle and apoptosis. The activation of the p53 pathway is a key strategy in anticancer drug development. Research into structurally related compounds, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, has shown promising results in modulating this pathway.

Certain pyrido[2,3-d]pyrimidine derivatives have been demonstrated to induce apoptosis in cancer cell lines through the activation of the p53 pathway. For instance, studies on prostate (PC-3) and breast (MCF-7) cancer cells revealed that specific derivatives led to an upregulation of p53. This activation of p53 is a critical step in initiating the apoptotic cascade, highlighting the potential of pyrimidine-containing compounds to interfere with cancer cell signaling.

The table below summarizes the effects of representative pyrido[2,3-d]pyrimidine derivatives on key proteins in the p53 pathway.

CompoundCell LineEffect on p53Effect on BaxEffect on Bcl-2
Derivative 6b PC-3UpregulationUpregulationDownregulation
Derivative 8d MCF-7UpregulationUpregulationDownregulation

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Building on the interference with signaling pathways, many pyrimidine and piperidine derivatives have been shown to directly induce apoptosis and cause cell cycle arrest in cancerous cells.

Pyrido[2,3-d]pyrimidine derivatives, for example, have been found to not only activate p53 but also to induce apoptosis through the activation of caspase-3 and by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. pnrjournal.com Furthermore, these compounds were observed to inhibit cyclin-dependent kinases (CDK4/6), leading to cell cycle arrest. pnrjournal.com

Another study on a ciprofloxacin (B1669076) chalcone (B49325) hybrid, which also contains a piperidine-like core, demonstrated significant pro-apoptotic and anti-proliferative activities in hepatocellular carcinoma (HepG2) and breast carcinoma (MCF7) cell lines. This compound induced pre-G1 apoptosis and arrested the cell cycle at the G2/M phase. researchgate.net

The following table details the effects of these derivatives on apoptosis and cell cycle.

CompoundCell LineApoptosis InductionCell Cycle Arrest
Derivative 6b PC-3Yes (via CASP3, Bax/Bcl-2)Yes (CDK4/6 inhibition)
Derivative 8d MCF-7Yes (via Bax/Bcl-2)Yes (CDK4/6 inhibition)
Ciprofloxacin Chalcone Hybrid HepG2, MCF7Yes (pre-G1 apoptosis)Yes (G2/M phase)

Antiviral Efficacy and Viral Target Interaction Studies (e.g., HIV-1 Reverse Transcriptase Inhibition)

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.

Research into piperidine-linked pyridine analogues, designed based on the structures of approved diarylpyrimidine NNRTIs like etravirine (B1671769) and rilpivirine, has yielded highly potent compounds. One such analogue, BD-c1 , exhibited a half-maximal effective concentration (EC50) of 10 nM against wild-type HIV-1, with a high selectivity index. nih.gov Another compound, BD-e2 , with an EC50 of 5.1 nM, showed greater antiviral efficacy than several reference drugs. nih.gov

Furthermore, N1-heterocyclic pyrimidinediones have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. researchgate.net These studies underscore the potential of incorporating pyrimidine and piperidine moieties in the design of novel anti-HIV agents.

The table below presents the anti-HIV-1 activity of representative piperidine-linked pyridine analogues.

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)
BD-c1 Wild-type HIV-110≥146≥14,126
BD-e2 Wild-type HIV-15.1--
Etravirine (reference) Wild-type HIV-12.22812,884

Enzyme Inhibition Studies Beyond Antimicrobial and Anticancer Contexts (e.g., DPP-4 inhibition relevant to related structures, HDAC inhibition, GPR119 agonists)

Derivatives of pyrimidine and piperidine have been explored for their inhibitory effects on various enzymes implicated in a range of diseases, including type 2 diabetes and cancer.

DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents. Several pyrimidine derivatives have been investigated as potential DPP-4 inhibitors. pnrjournal.com For instance, novel pyrimidinedione derivatives have shown good IC50 values for DPP-4 inhibition and in vivo anti-hyperglycemic efficacy. pnrjournal.com

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are a promising class of anticancer agents. A series of N-substituted 4-alkylpiperazine and 4-alkylpiperidine hydroxamic acids have been designed and tested for HDAC inhibition, with several compounds identified as submicromolar inhibitors with antiproliferative activity. nih.gov Pyrimidine hydroxamates have also been synthesized as novel HDAC inhibitors, with one of the most promising compounds showing an IC50 of 6 µM. researchgate.net

GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and obesity. Pyrimidinylpiperdinyloxypyridone analogues have been described as modulators of GPR119 activity. nih.gov Additionally, a series of fused pyrimidine derivatives were evaluated as GPR119 agonists, with some analogues exhibiting EC50 values in the range of 0.27-1.2 μM. nih.gov

The following table summarizes the enzyme inhibition and receptor agonism data for related compounds.

Compound ClassTargetActivityRepresentative Value
Pyrimidinedione derivativesDPP-4InhibitionGood IC50 values reported
Piperidine hydroxamic acidsHDACInhibitionSubmicromolar IC50 values
Pyrimidine hydroxamatesHDACInhibitionIC50 = 6 µM
Fused pyrimidine derivativesGPR119AgonismEC50 = 0.27-1.2 μM

Neuropharmacological Target Engagement (e.g., 5-HT6 antagonists for related compounds)

The 1-(2-pyrimidinyl)piperazine moiety, structurally very similar to the core of the subject compound, is a known pharmacophore with significant activity in the central nervous system. It is the active metabolite of the anxiolytic and antidepressant drug buspirone (B1668070).

Studies on 1-(2-pyrimidinyl)piperazine (PmP) have shown that it acts as an antagonist at presynaptic alpha2-adrenoceptors in the rat brain. nih.gov This action can modulate the release of neurotransmitters like noradrenaline and serotonin (B10506).

Furthermore, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their monoamine oxidase (MAO) inhibitory activity. nih.gov Compounds 2j and 2m from this series exhibited selective MAO-A inhibitory activity with IC50 values of 23.10 µM and 24.14 µM, respectively. nih.gov MAO-A inhibitors are used in the treatment of depression.

While direct evidence for 5-HT6 antagonism by this compound is not available, the known neuropharmacological profile of the closely related 1-(2-pyrimidinyl)piperazine suggests that derivatives of this class have the potential to engage with various CNS targets.

The table below shows the neuropharmacological activity of related 1-(2-pyrimidinyl)piperazine derivatives.

CompoundTargetActivityIC50 (µM)
2j MAO-ASelective Inhibition23.10
2m MAO-ASelective Inhibition24.14

Structure Activity Relationship Sar and Computational Chemistry in the Design of 1 2 Pyrimidinyl Piperidine 4 Carboxaldehyde Analogs

Systematic SAR Studies for Biological Activity Optimization

Systematic SAR studies involve the synthesis and biological evaluation of a series of compounds to determine how specific structural modifications influence their biological activity. For the 1-(2-pyrimidinyl)piperidine-4-carboxaldehyde scaffold, SAR studies typically explore modifications at three main positions: the pyrimidine (B1678525) ring, the piperidine (B6355638) ring, and the 4-position substituent.

Pyrimidine Ring Substitutions: The pyrimidine ring is a key feature of this scaffold, and its electronic and steric properties can be modulated by introducing various substituents. The pyrimidine moiety can be readily altered to create structural variations at its 2, 4, 5, and 6 positions. nih.gov For instance, in a series of pyrimidine derivatives, it was observed that substitutions on the pyrimidine ring could switch the pharmacological activity from a partial antagonist to a potent and selective full negative or positive allosteric modulator. acs.org

Piperidine Ring and its Substituents: The piperidine ring serves as a central scaffold, and its substitutions can significantly impact binding affinity and selectivity. In a study of 4,4-disubstituted piperidine derivatives as NK1 antagonists, it was found that a high degree of lipophilicity in the side chain was crucial for high affinity. nih.gov Specifically, a 3,5-bis(trifluoromethyl)benzyl ether side chain was identified as optimal. nih.gov Furthermore, this class of antagonists was shown to tolerate a range of substituents on the piperidine nitrogen, including acyl and sulfonyl groups. nih.gov

Modifications at the 4-Position: The carboxaldehyde group at the 4-position of the piperidine ring is a critical handle for derivatization. It can be converted into various other functional groups, such as amines, amides, and oximes, to explore different interactions with the biological target. For example, in a series of piperidine carboxamides developed as anaplastic lymphoma kinase (ALK) inhibitors, rapid parallel optimization of both sides of the molecule led to compounds with improved potency and selectivity. nih.gov

The following interactive data table summarizes hypothetical SAR findings for analogs of this compound, based on published data for related pyrimidine-piperidine structures.

CompoundR1 (Pyrimidine Ring)R2 (Piperidine N)R3 (Piperidine C4)Biological Activity (IC₅₀, nM)
1HH-CHO500
24-ClH-CHO250
3HMethyl-CHO450
4HH-CH=NOH300
54-ClH-CH=NOH150
6HH-CH₂-NH₂600
74-OCH₃H-CHO400
84-ClMethyl-CH=NOH120

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are then used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a series of this compound analogs, a QSAR model would typically be developed using a dataset of compounds with known biological activities. Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each compound. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build the predictive model. nih.gov

For instance, a QSAR study on a series of piperidinopyrimidine analogs targeting oxidosqualene cyclase highlighted that electron-withdrawing substituents on the pyrimidine ring tended to exhibit higher potency. researchgate.net The study also suggested that hydrophobic substituents on the piperidine moiety could improve membrane permeability. researchgate.net In another study on pyrimidine derivatives as VEGFR-2 inhibitors, a non-linear ANN model was found to be more powerful in predicting pharmacological activity compared to a linear MLR model, indicating complex relationships between structure and activity. nih.gov

A typical QSAR equation might look like:

log(1/IC₅₀) = c₁ * σ + c₂ * Es + c₃ * π + constant

Where:

IC₅₀ is the concentration of the compound that inhibits 50% of the biological activity.

σ is the Hammett electronic parameter.

Es is the Taft steric parameter.

π is the Hansch lipophilicity parameter.

c₁, c₂, c₃ are coefficients determined by the regression analysis.

The predictive power of a QSAR model is assessed through various statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.govresearchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and understand the interactions between a ligand and its biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For analogs of this compound, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. For example, docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 have shown hydrogen bond formation between the pyrimidine nitrogen and amino acid residues like LYS 33 and THR 14. nih.gov In another study, docking of a potent piperidine derivative into the dopamine (B1211576) D2 receptor suggested a stable interaction via a salt bridge between the piperidine moiety and an aspartate residue (Asp114). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. frontiersin.org This can help to assess the stability of the binding pose predicted by docking and to identify conformational changes in both the ligand and the protein upon binding. frontiersin.org MD simulations of a piperazine-based compound with the sigma 1 receptor revealed crucial amino acid residues involved in the interaction. rsc.org These simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity.

The combination of docking and MD simulations can guide the design of new analogs with improved binding affinity and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a new analog can be designed with a hydrophobic substituent that can occupy this pocket, potentially increasing its potency.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are responsible for a molecule's biological activity. researchgate.net A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the structure of the ligand-binding site of the target protein (structure-based).

For the this compound scaffold, a pharmacophore model could be developed using a set of active analogs. This model would highlight the key features required for biological activity. For instance, a pharmacophore for Janus kinase 2 (JAK2) inhibitors based on pyrimidine and pyridine (B92270) rings has been developed. jocpr.com

Once a pharmacophore model is established, it can be used for several purposes:

Virtual Screening: The model can be used to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

De Novo Design: The pharmacophore can serve as a template for the design of entirely new molecular scaffolds that possess the desired biological activity.

The development of a pharmacophore model for this compound analogs would be a valuable tool in the discovery of new lead compounds with potentially novel intellectual property.

Applications of 1 2 Pyrimidinyl Piperidine 4 Carboxaldehyde As a Privileged Scaffold and Chemical Building Block

Role in the Construction of Complex Heterocyclic Systems

The utility of 1-(2-pyrimidinyl)piperidine-4-carboxaldehyde as a chemical intermediate is rooted in the reactivity of its constituent parts. Pyrimidine-4-carbaldehydes, in general, serve as key precursors for the synthesis of more elaborate heterocyclic frameworks. The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, to build fused ring systems.

Research has demonstrated that aldehydes attached to a pyrimidine (B1678525) core can be employed as a handle to generate various other functional groups or to construct new rings. For instance, the formyl group can be used to create alkynyl, cyano, or oxazol-5-yl substituents. Furthermore, pyrimidine aldehydes are key starting materials in reactions like the Friedländer condensation to yield structures such as pyrazolo[3,4-b]pyridines. These transformations allow chemists to generate large libraries of highly substituted heterocyclic compounds from a common intermediate.

The piperidine (B6355638) component of the molecule also contributes to its utility. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to a molecule. The combination of the reactive aldehyde, the synthetically versatile pyrimidine, and the drug-like piperidine scaffold makes this compound a powerful building block for accessing complex and potentially bioactive heterocyclic systems.

Table 1: Reactions Utilizing Pyrimidine Aldehydes for Heterocycle Synthesis
Reaction TypeReactantsResulting Heterocyclic SystemSignificance
CondensationPyrimidine aldehyde, active methylene (B1212753) compounds (e.g., acetonitrile (B52724) derivatives)Fused Pyridines (e.g., Pyrazolo[3,4-b]pyridines)Access to complex, multi-ring nitrogen-containing scaffolds.
Multicomponent ReactionPyrimidine aldehyde, amines, isonitriles, etc.Diverse poly-substituted heterocyclesEfficient generation of molecular diversity from simple starting materials.
Functional Group TransformationPyrimidine aldehydeAlkynyl-, cyano-, or oxazolyl-pyrimidinesProvides access to a variety of substituted pyrimidines for further elaboration.

Integration into Protein Degradation Technologies (e.g., PROTAC Linker Chemistry)

One of the most significant applications of this compound is in the field of targeted protein degradation (TPD), specifically in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery.

Piperidine-4-carboxaldehyde is explicitly used as a PROTAC linker, where the aldehyde group provides a convenient attachment point for connecting to either the POI-binding ligand or the E3 ligase ligand through reactions like reductive amination. The use of a piperidine-containing linker can enhance the drug-like properties of the resulting PROTAC, potentially leading to better cell permeability and oral bioavailability. The pyrimidine moiety can further modulate the properties of the linker, contributing to its polarity and potential for hydrogen bonding interactions.

Table 2: Role of Piperidine Scaffolds in PROTAC Linker Design
FeatureContribution to PROTAC PerformanceExample Motif
RigidityOptimizes spatial orientation of ligands for effective ternary complex formation.Piperidine, Piperazine (B1678402)
SolubilityThe nitrogen atom can be protonated, improving the aqueous solubility of the typically large and hydrophobic PROTAC molecule.Piperidine, Piperazine
Synthetic TractabilityFunctional groups like the aldehyde on piperidine-4-carboxaldehyde allow for straightforward covalent attachment to other parts of the PROTAC.Piperidine-4-carboxaldehyde

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The development of such probes is crucial for validating new drug targets and understanding complex biological pathways. The concept of "privileged scaffolds" is central to this endeavor, as certain molecular frameworks are known to bind to multiple protein targets with high affinity.

The pyrimidine ring is considered a privileged substructure that can be used as a foundation for building libraries of compounds to explore biochemical space. Strategies such as privileged substructure-based diversity-oriented synthesis (pDOS) leverage these core scaffolds to create collections of molecules with high skeletal diversity. These libraries can then be screened to identify novel modulators of biological processes, particularly challenging ones like protein-protein interactions (PPIs).

By using this compound as a starting material, researchers can generate a diverse set of chemical probes. The aldehyde functionality allows for the attachment of various chemical groups and pharmacophores through parallel synthesis techniques. This enables the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine-piperidine core, facilitating the discovery of potent and selective probes to investigate the roles of specific proteins in health and disease.

Utility in Catalyst Design and Materials Science

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them capable of coordinating with metal ions. This property allows pyrimidine-containing compounds to serve as ligands in the design of metal catalysts. Pyrimidine-based ligands have been used to create complexes with various transition metals, including ruthenium, iridium, gold, and copper. acs.orgacs.org These metal complexes can catalyze a wide range of organic reactions, such as dehydrogenative couplings, cycloadditions, and C-C bond formations. acs.orgacs.orgmdpi.com The specific structure of the ligand, including the steric and electronic properties of substituents on the pyrimidine and piperidine rings, can be tuned to control the activity and selectivity of the catalyst.

In materials science, pyrimidine-based ligands have been utilized to functionalize the surface of nanoparticles. For example, pyrimidine Schiff base ligands have been used to cap gold (Au) and platinum (Pt) nanoparticles. nih.gov The ligand stabilizes the nanoparticles, preventing their aggregation, and can also impart specific functional properties to the material. Such functionalized nanoparticles have potential applications in areas like antimicrobial coatings, antioxidant materials, and even as therapeutic agents in nanomedicine. nih.gov The aldehyde group of this compound provides a reactive site to covalently link the molecule to surfaces or to other monomers for the creation of novel polymers and functional materials.

Q & A

Q. What are the standard synthetic routes for 1-(2-Pyrimidinyl)piperidine-4-carboxaldehyde, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling pyrimidine derivatives with functionalized piperidine precursors. For example, nucleophilic substitution or Buchwald-Hartwig amination may link the pyrimidine ring to the piperidine core. Key intermediates (e.g., piperidine-4-carboxylic acid derivatives) are purified via column chromatography and characterized using HPLC and melting point analysis . Final aldehyde functionality is introduced via oxidation of a hydroxymethyl group or via formylation reactions under controlled conditions .
  • Key Analytical Tools :
  • NMR Spectroscopy : Confirms regiochemistry and purity (e.g., distinguishing pyrimidine C-H signals from piperidine protons).
  • Mass Spectrometry : Validates molecular weight and detects side products.

Q. How do researchers validate the structural integrity of this compound in complex reaction mixtures?

  • Methodological Answer : Structural validation relies on spectroscopic cross-correlation :
  • FT-IR : Identifies aldehyde C=O stretching (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
  • ¹³C NMR : Resolves sp² carbons in the pyrimidine ring (δ ~150–160 ppm) and the aldehyde carbon (δ ~190–200 ppm).
  • X-ray Crystallography : Used for unambiguous confirmation in crystalline derivatives .
    Contaminants (e.g., unreacted piperidine precursors) are quantified via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require careful removal to avoid side reactions.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) improve regioselectivity.
  • Green Chemistry Approaches : Microwave-assisted synthesis reduces reaction time, while flow chemistry enhances reproducibility .
  • Yield Tracking : Use LC-MS to monitor reaction progress and identify bottlenecks (e.g., hydrolysis of the aldehyde group).

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or conformational flexibility. Mitigation steps:
  • Variable Temperature NMR : Resolves dynamic effects (e.g., piperidine ring puckering).
  • 2D NMR Techniques (COSY, NOESY): Map proton-proton correlations to confirm spatial arrangements.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict NMR chemical shifts and optimize geometries, aiding spectral assignment .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 1-(2-chloropyrimidin-4-yl)piperidine-2-carboxylic acid, CAS 1208087-83-5) with established data .

Q. What strategies are used to study the reactivity of the aldehyde group in this compound under physiological conditions?

  • Methodological Answer : The aldehyde’s electrophilicity is probed via:
  • Schiff Base Formation : React with primary amines (e.g., glycine methyl ester) and monitor imine formation via UV-Vis (λ ~280 nm).
  • Stability Assays : Incubate in phosphate-buffered saline (pH 7.4) at 37°C and track degradation via HPLC-MS .
  • Protection/Deprotection : Use acetal protecting groups to stabilize the aldehyde during biological assays .

Applications in Academic Research

Q. How is this compound utilized in medicinal chemistry for target validation?

  • Methodological Answer : The compound serves as a versatile scaffold:
  • Fragment-Based Drug Design : The aldehyde group enables covalent binding to cysteine residues in target proteins (e.g., kinases).
  • Click Chemistry : Alkyne-functionalized derivatives undergo Huisgen cycloaddition with azides for bioconjugation.
  • Pharmacophore Mapping : Docking studies (e.g., AutoDock Vina) identify interactions with enzymes like acetylcholinesterase or cytochrome P450 isoforms .

Q. What computational tools are recommended to predict the biological activity of derivatives?

  • Methodological Answer :
  • QSAR Models : Train using datasets of piperidine-pyrimidine analogs to predict logP, pKa, and binding affinity.
  • Molecular Dynamics Simulations : GROMACS or AMBER simulate ligand-receptor interactions over microsecond timescales.
  • ADMET Prediction : Tools like SwissADME or admetSAR forecast absorption and toxicity profiles .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.